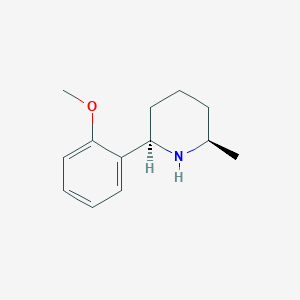
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine
Descripción general
Descripción
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C12H17N
- Molecular Weight : 189.27 g/mol
- Structure : The compound features a piperidine ring substituted with a methoxyphenyl group at the 2-position and a methyl group at the 6-position.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antagonist for certain receptors and its effects on neurotransmitter systems.
1. Receptor Interaction
Research indicates that this compound may interact with several neurotransmitter receptors, including:
- Serotonin Receptors : It exhibits affinity for 5-HT receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : The compound's structure suggests potential dopaminergic activity, which could be beneficial in treating conditions like schizophrenia.
2. Antidepressant Activity
Studies have shown that this compound may possess antidepressant-like effects. In animal models, it has been observed to reduce immobility time in forced swim tests, indicating an increase in locomotor activity and potential antidepressant properties .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to involve:
- Modulation of Neurotransmitter Levels : By interacting with serotonin and dopamine receptors, the compound may enhance neurotransmitter signaling pathways that are often dysregulated in mood disorders.
- Inhibition of Reuptake Mechanisms : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting a possible mechanism for this compound as well.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Forced Swim Test | Reduced immobility time in mice; indicative of antidepressant effects. |
| Study 2 | Behavioral Assessment | Increased locomotor activity; potential anxiolytic properties observed. |
| Study 3 | Binding Affinity Tests | High affinity for 5-HT receptors compared to other piperidine derivatives. |
Comparative Analysis
To understand the relative potency and selectivity of this compound, it is useful to compare it with other similar compounds:
| Compound | Receptor Affinity | Antidepressant Activity |
|---|---|---|
| (2R,6S)-2-(4-fluorophenyl)-6-methylpiperidine | Moderate | Yes |
| (S)-Cipralisant | High | Yes |
| (S)-AM3189 | Low | No |
Propiedades
IUPAC Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHJTVXQVSRDOF-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















